molecular formula C21H17FN4O2 B5574949 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide

Cat. No.: B5574949
M. Wt: 376.4 g/mol
InChI Key: MWPYGSQJUTYBBB-UHFFFAOYSA-N
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Description

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.13355396 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide, as part of the broader class of quinoline and oxadiazole derivatives, has shown promise in antimicrobial and anticancer research. The preparation and evaluation of similar quinoline derivatives containing azole nuclei have demonstrated good to moderate activity against a variety of microorganisms, highlighting their potential in addressing bacterial resistance (Özyanik et al., 2012). Furthermore, the synthesis of novel 1,3,4-oxadiazoline derivatives containing the quinoline moiety has been explored, indicating a continued interest in developing these compounds for therapeutic applications (Huang et al., 2015).

Novel Synthetic Pathways

Research on new synthetic pathways for creating derivatives of quinoline and oxadiazole compounds has been a significant focus. Studies on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with oxadiazole structures, have been conducted to investigate their biological activities, including antimicrobial properties (Başoğlu et al., 2013). Such innovative synthetic strategies aim to enhance the pharmacological profile of these compounds, potentially leading to new drug candidates.

Radiolabeling for Diagnostic Use

The field of radiopharmaceuticals has also seen the application of quinolinecarboxamide derivatives. The labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides have been investigated for their potential use as radioligands for imaging peripheral benzodiazepine receptors, indicating the versatility of these compounds in diagnostic imaging and possibly in the therapeutic monitoring of diseases (Matarrese et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives have been studied for their anti-infective properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Detailed safety information would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. The synthesis process could also be optimized to improve yield and purity .

Properties

IUPAC Name

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-16-8-4-7-15-9-10-17(24-20(15)16)21(27)23-12-11-19-25-18(26-28-19)13-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYGSQJUTYBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.